Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
CAS No.: 329956-53-8
Cat. No.: VC2058777
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329956-53-8 |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
| Standard InChI Key | BHRTVWYTAPOXDC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 |
Introduction
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a chemical compound with a specific molecular structure and properties. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in pharmaceutical chemistry. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and potential applications based on available research findings.
Synthesis
The synthesis of pyrrolidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. While specific synthesis details for Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate are not widely documented, similar compounds are often synthesized using carbodiimide coupling agents like EDCI and HOBt, as seen in the synthesis of related compounds .
Chemical Applications
In chemical synthesis, pyrrolidine derivatives can serve as versatile building blocks due to their reactive functional groups. They can be modified to introduce various substituents, making them useful in the synthesis of complex molecules.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
This compound, with a molecular formula of CHNO and a molecular weight of 247.29 g/mol, is structurally similar to Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate but contains a piperidine ring instead of a pyrrolidine ring . The piperidine derivative has been more extensively studied and documented.
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate
This compound shares a similar pyrrolidine backbone but differs in its substituents and ester group. It has been studied for its crystal structure and molecular interactions .
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Structure |
|---|---|---|---|
| Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | CHNO | 247.29 | Pyrrolidine |
| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | CHNO | 247.29 | Piperidine |
| Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate | Not specified | Not specified | Pyrrolidine |
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